Adrenalone

概要

説明

アドレナロンは、主に局所血管収縮剤および止血剤として使用されるアドレナリン作動性薬剤です。 エピネフリン(アドレナリン)のケトン型であり、主にアルファ-1アドレナリン受容体に作用し、ベータ受容体への親和性は低い 。 アドレナロンは、局所麻酔薬の作用時間を延長するために使用されてきたことがあり、血管収縮特性で知られています .

2. 製法

合成経路と反応条件: アドレナロンは、さまざまな方法で合成できます。一般的な方法の1つは、エピネフリンを酸化してアドレナロンを生成することです。 このプロセスは通常、制御された条件下で過マンガン酸カリウムまたはクロム酸などの酸化剤を使用します .

工業的生産方法: 工業現場では、アドレナロンは、[Rh(COD)Cl]2などの触媒とキラルな二座ホスフィン配位子を使用して、前駆体化合物を不斉水素化することによって製造されることが多いです 。この方法は、高収率と純度を確保するため、大規模生産に適しています。

準備方法

Synthetic Routes and Reaction Conditions: Adrenalone can be synthesized through various methods. One common method involves the oxidation of epinephrine to form this compound. This process typically uses oxidizing agents such as potassium permanganate or chromic acid under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the asymmetric hydrogenation of precursor compounds using catalysts like [Rh(COD)Cl]2 and chiral, bidentate phosphine ligands . This method ensures high yield and purity, making it suitable for large-scale production.

化学反応の分析

Autoxidation and Cyclization

Adrenaline undergoes autoxidation, forming reactive o-quinone intermediates. Quantum chemical studies reveal two pathways depending on protonation states :

-

Unprotonated quinone : Cyclization via intramolecular Michael addition.

-

Protonated quinone : Altered reaction kinetics due to proton transfer.

The cyclization step is pH-dependent:

-

Acidic pH : Rate is pH-independent.

-

Alkaline pH : Rate increases significantly with pH.

Free Radical Scavenging Activity

Adrenaline neutralizes free radicals through multiple mechanisms :

-

SPLET (Sequential Proton Loss Electron Transfer) : Dominates in aqueous media (e.g., 95% contribution for noradrenaline).

-

Hydrogen Transfer (HT) : Minor contribution (e.g., 3–5% for phenolic sites).

| Mechanism | Adrenaline Contribution | Noradrenaline Contribution |

|---|---|---|

| SPLET | ~2% | ~29% |

| HT (O3a/O4a) | 3–5% | 1–3% |

Copper Chelation and Oxidative Stress Inhibition

Adrenaline forms bidentate complexes with Cu(II), reducing oxidative stress :

-

Stable complexes : Involving phenolic oxygen (O3a/O4a) and aromatic nitrogen (N9).

-

Thermochemical favorability :

-

ΔG° (DCM) : Ranges from −2.8 to −28.6 kcal/mol.

-

ΔG° (CDCM) : More exergonic (e.g., −21.98 kcal/mol for O4a site).

-

| Complex Type | ΔG° (kcal/mol) | Key Sites Involved |

|---|---|---|

| Bidentate (O4a + O3a) | −20.40 to −24.39 | Phenolic oxygens |

| Monodentate (N9) | −1.29 to −27.64 | Aromatic nitrogen |

Glycogenolysis in Liver

Adrenaline activates glycogen phosphorylase via α1/β2-adrenergic receptors :

-

α1-receptor binding : Increases intracellular Ca²⁺ via IP3.

-

β2-receptor binding : Activates adenylyl cyclase → cAMP → protein kinase A → phosphorylase activation.

Cardiovascular Effects

-

α1-receptor vasoconstriction : Increases peripheral resistance.

-

β1-receptor cardiac stimulation : Enhances heart rate and contractility .

Metabolic Termination

Adrenaline’s effects are terminated by:

科学的研究の応用

Pharmacological Applications

Adrenalone is primarily recognized for its cardiovascular effects, similar to those of adrenaline. Its applications include:

- Cardiac Resuscitation : this compound has been studied for its role in improving survival rates during out-of-hospital cardiac arrest. Research indicates that it can effectively restart the heart, increasing the chances of survival upon hospital admission. In a study involving over 4,000 participants, those treated with this compound showed a higher rate of return of spontaneous circulation compared to placebo groups .

- Cardiovascular Drug Development : Recent findings have highlighted the molecular mechanisms through which this compound stimulates heart function. It activates voltage-gated calcium channels in cardiomyocytes, enhancing cardiac contraction. This mechanism presents new targets for developing safer alternatives to traditional beta-blockers used in managing hypertension and other cardiovascular conditions .

Experimental Research Applications

This compound's impact extends beyond immediate clinical applications into experimental research:

- Neuroscience Studies : this compound's modulation of hormone release has implications for understanding stress-related disorders. Researchers at MIT are exploring how controlled release of hormones like this compound can influence mental health conditions such as PTSD and depression. This approach seeks to manipulate peripheral organ functions to study their effects on the central nervous system without invasive procedures .

- Respiratory Network Development : Studies have shown that this compound can influence respiratory activity during embryonic development. In experiments with medulla-spinal cord preparations, this compound application abolished non-respiratory activity while enhancing respiratory frequency, suggesting its potential role in developmental biology and respiratory physiology .

Case Studies and Research Findings

The following table summarizes key studies on the applications of this compound:

作用機序

アドレナロンは、アルファ-1アドレナリン受容体に作用することによって効果を発揮し、血管収縮を引き起こします。 この作用は、適用部位への血流を減少させ、出血の制御と局所麻酔薬の効果の延長に役立ちます 。 この化合物は、カテコール-O-メチルトランスフェラーゼ(COMT)とモノアミンオキシダーゼ(MAO)によって代謝され、3O-メチルアドレナロンなどの代謝物を生成します .

類似化合物:

エピネフリン(アドレナリン): これら2つの化合物はどちらもアドレナリン作動性薬剤ですが、エピネフリンはアルファ受容体とベータ受容体の両方に作用するのに対し、アドレナロンは主にアルファ-1受容体を標的としています.

ノルアドレナリン(ノルエピネフリン): アドレナロンと同様に、ノルアドレナリンはアルファ受容体に作用しますが、ベータ受容体にも顕著な影響を与えます.

イソプロテレノール: アドレナロンとは異なり、イソプロテレノールは主にベータ受容体を標的とし、気管支拡張剤として使用されています.

独自性: アドレナロンのアルファ-1アドレナリン受容体への主要な作用とケトン構造は、他のアドレナリン作動性化合物とは異なります。 局所血管収縮剤および止血剤としての特定の使用は、医学における独自の用途を強調しています .

類似化合物との比較

Epinephrine (Adrenaline): Both compounds are adrenergic agonists, but epinephrine acts on both alpha and beta receptors, while adrenalone primarily targets alpha-1 receptors.

Noradrenaline (Norepinephrine): Similar to this compound, noradrenaline acts on alpha receptors but also has significant effects on beta receptors.

Isoprenaline: Unlike this compound, isoprenaline primarily targets beta receptors and is used as a bronchodilator.

Uniqueness: this compound’s primary action on alpha-1 adrenergic receptors and its ketone structure distinguish it from other adrenergic compounds. Its specific use as a topical vasoconstrictor and hemostatic agent highlights its unique applications in medicine .

生物活性

Adrenalone, a compound structurally related to adrenaline (epinephrine), has garnered attention for its potential biological activities, particularly in cardiovascular and metabolic contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

This compound is an α- and β-adrenergic receptor agonist, similar to adrenaline but with distinct pharmacological properties. The compound's mechanism involves the stimulation of adrenergic receptors, leading to physiological responses such as increased heart rate, enhanced myocardial contractility, and modulation of vascular tone.

-

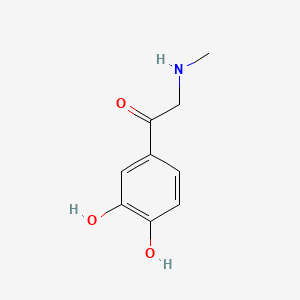

This compound Structure :

- It shares a catecholamine structure with hydroxyl groups at positions 3 and 4 on the aromatic ring, contributing to its receptor affinity.

- The nitrogen group in this compound is key for its interaction with adrenergic receptors, influencing its efficacy and selectivity.

-

Receptor Interaction :

- This compound's action on β-adrenergic receptors primarily results in increased cyclic AMP (cAMP) levels, promoting glycogenolysis and lipolysis.

- Its α-adrenergic activity can lead to vasoconstriction and increased peripheral resistance.

Cardiovascular Activity

This compound's impact on cardiac function has been extensively studied. Research indicates that it can enhance myocardial performance through various mechanisms:

- Calcium Channel Modulation : this compound promotes the opening of voltage-gated calcium channels in cardiomyocytes, increasing intracellular calcium levels and thereby enhancing contractility .

- Clinical Studies : A study examining adrenaline's use in cardiac arrest found that while it improved short-term survival rates, it also raised the risk of severe neurological damage among survivors . This suggests that similar compounds like this compound may exhibit a complex balance between benefits and risks in critical care settings.

Metabolic Activity

This compound has been shown to influence metabolic processes significantly:

- Glycogenolysis : The compound stimulates glycogen breakdown in liver cells via β-adrenergic pathways, which is crucial during stress responses .

- Corticostimulating Action : Research highlights that this compound may exert corticostimulating effects, which are significant for stress response management .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Anaphylaxis Treatment : A retrospective study indicated that adrenaline use in hemodynamically stable anaphylaxis patients was associated with a reduced risk of hypotension during treatment. This finding underscores the importance of adrenergic agents like this compound in emergency care .

- Cardiac Arrest Outcomes : In a randomized trial involving out-of-hospital cardiac arrests, patients treated with adrenaline had marginally improved survival rates but faced higher chances of severe brain damage compared to placebo groups. This raises questions about the safety profile of adrenergic agents like this compound in critical situations .

Data Tables

The following table summarizes key findings from studies examining the biological activity of this compound:

特性

IUPAC Name |

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMVOUYYNKPMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-13-5 (hydrochloride) | |

| Record name | Adrenalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048710 | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99-45-6 | |

| Record name | Adrenalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adrenalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13394 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adrenalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenalone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。